

# C.I. Acid Brown 120 synthesis pathway

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## Compound of Interest

Compound Name: C.I. Acid brown 120

Cat. No.: B15556165

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An In-depth Technical Guide to the Synthesis of **C.I. Acid Brown 120**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**C.I. Acid Brown 120** is a multi-azo dye characterized by its brown hue and application in various industrial coloring processes. This technical guide provides a detailed overview of its synthesis pathway, encompassing the core chemical reactions, experimental protocols, and relevant quantitative data. The synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This document is intended for researchers and professionals in chemistry and materials science, offering a comprehensive resource for the laboratory-scale synthesis of this dye.

## Introduction

**C.I. Acid Brown 120**, with the CAS number 6428-26-8 and Colour Index number 35020, is a water-soluble anionic dye. Its molecular structure consists of multiple azo groups ( $-N=N-$ ) linking aromatic moieties, which are responsible for its characteristic color. The presence of sulfonic acid groups imparts water solubility, making it suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides. Understanding the synthesis of such dyes is crucial for the development of new colorants and for process optimization in the dye manufacturing industry.

Table 1: Chemical and Physical Properties of **C.I. Acid Brown 120**

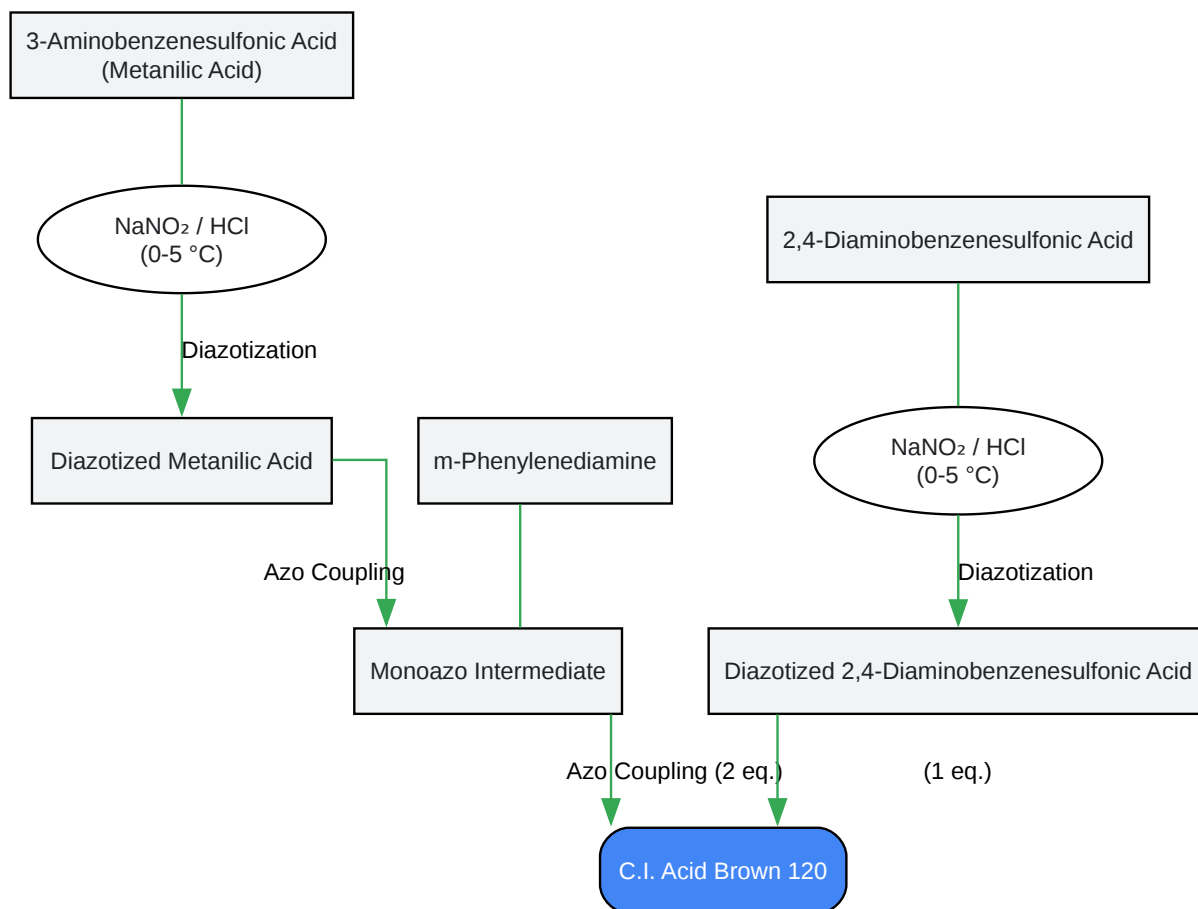
Property	Value
C.I. Name	Acid Brown 120
C.I. Number	35020
CAS Number	6428-26-8
Molecular Formula	$C_{30}H_{23}N_{12}Na_3O_9S_3$
Molecular Weight	860.75 g/mol
Appearance	Red-light brown powder
Solubility	Soluble in water (yellow-light brown solution)

## Synthesis Pathway

The synthesis of **C.I. Acid Brown 120** is a multi-step process that can be broadly divided into two key stages:

- **Formation of the Monoazo Intermediate:** This stage involves the diazotization of 3-aminobenzenesulfonic acid (metanilic acid) followed by its coupling with m-phenylenediamine.
- **Formation of the Final Trisazo Dye:** Two equivalents of the monoazo intermediate are coupled with one equivalent of diazotized 2,4-diaminobenzenesulfonic acid.

The overall synthetic scheme is depicted in the following diagram.



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Figure 1: Synthesis Pathway of **C.I. Acid Brown 120**.

## Experimental Protocols

The following protocols are representative methodologies for the synthesis of **C.I. Acid Brown 120**, based on established principles of diazotization and azo coupling reactions.

### Stage 1: Synthesis of the Monoazo Intermediate

#### 3.1.1. Diazotization of 3-Aminobenzenesulfonic Acid

- In a suitable reaction vessel, dissolve 3-aminobenzenesulfonic acid in a dilute solution of sodium carbonate in water.

- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite.
- While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid until the solution is acidic to Congo red paper.
- Continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 3-aminobenzenesulfonic acid.

### 3.1.2. Azo Coupling with m-Phenylenediamine

- In a separate vessel, dissolve m-phenylenediamine in water.
- Cool the solution to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
- Maintain the temperature below 10 °C throughout the addition.
- The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) to facilitate the coupling reaction. This can be achieved by the addition of a buffer solution, such as sodium acetate.
- Continue stirring for 2-4 hours, allowing the coupling reaction to go to completion. The formation of the monoazo intermediate is indicated by a color change.
- The intermediate may be isolated by salting out with sodium chloride and filtration, or used directly in the next step.

## Stage 2: Synthesis of C.I. Acid Brown 120

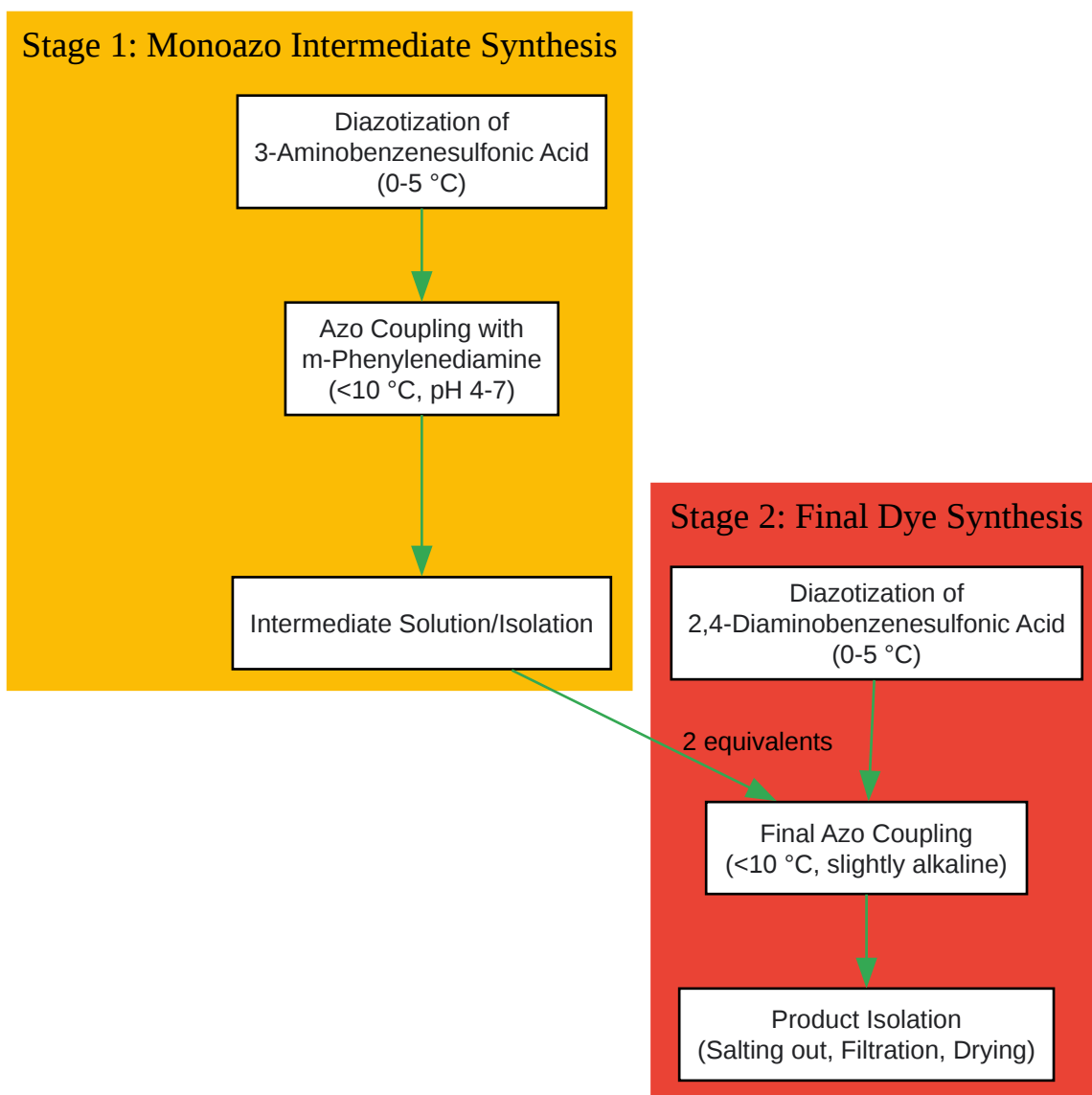
### 3.2.1. Diazotization of 2,4-Diaminobenzenesulfonic Acid

- In a reaction vessel, create a suspension of 2,4-diaminobenzenesulfonic acid in water and hydrochloric acid.

- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
- Stir the mixture for 1-2 hours at 0-5 °C to ensure the formation of the bis-diazonium salt.

### 3.2.2. Final Azo Coupling

- To the solution or suspension of the monoazo intermediate from Stage 1 (two molar equivalents), slowly add the cold bis-diazonium salt solution of 2,4-diaminobenzenesulfonic acid (one molar equivalent) with vigorous stirring.
- Maintain the temperature of the reaction mixture below 10 °C.
- The pH is adjusted to be slightly alkaline to promote the final coupling.
- Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
- The final product, **C.I. Acid Brown 120**, is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing with brine, and drying.



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